(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide
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Overview
Description
(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide: is an organic compound that features a thiophene ring substituted with two chlorine atoms and an amino group attached to a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorothiophene, which is commercially available or can be synthesized through chlorination of thiophene.
Amination: The 2,5-dichlorothiophene undergoes amination to introduce an amino group at the 3-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Amidation: The resulting 3-amino-2,5-dichlorothiophene is then reacted with acryloyl chloride or a similar reagent to form the propanamide chain, yielding this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can occur at the carbonyl group of the amide, potentially yielding the corresponding amine.
Substitution: The chlorine atoms on the thiophene ring can be substituted with various nucleophiles, such as alkoxides or thiolates, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium alkoxides or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, exhibiting activity against various bacterial and fungal strains.
Antioxidants: Some derivatives have demonstrated significant antioxidant properties, making them candidates for therapeutic applications.
Industry:
Materials Science: The compound and its derivatives can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide and its derivatives involves interactions with specific molecular targets. For example, some derivatives have been shown to inhibit cytochrome P450 enzymes, affecting metabolic pathways . The compound’s structure allows it to interact with various biological targets, leading to its observed biological activities.
Comparison with Similar Compounds
3-(2,5-Dichlorothiophen-3-yl)propanoic acid: This compound shares the thiophene ring and chlorine substitutions but differs in the functional group attached to the propanoic chain.
2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid hydrochloride: Similar in structure but with a carboxylic acid group instead of an amide.
Uniqueness:
Functional Group Diversity: The presence of both an amino group and an amide group in (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide provides unique reactivity and potential for diverse chemical modifications.
Biological Activity: The specific arrangement of functional groups contributes to its unique biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H8Cl2N2OS |
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Molecular Weight |
239.12 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,5-dichlorothiophen-3-yl)propanamide |
InChI |
InChI=1S/C7H8Cl2N2OS/c8-5-1-3(7(9)13-5)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)/t4-/m0/s1 |
InChI Key |
QDMHMZLDVWFXDY-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(SC(=C1[C@H](CC(=O)N)N)Cl)Cl |
Canonical SMILES |
C1=C(SC(=C1C(CC(=O)N)N)Cl)Cl |
Origin of Product |
United States |
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